1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid
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Overview
Description
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is a compound with a unique structure that combines a trifluoromethyl group, an oxazole ring, and a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the use of Ru(II)–Pheox catalysts for the enantioselective synthesis of trifluoromethyl cyclopropanes from olefins . This method provides high yields and excellent diastereoselectivity and enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives.
Scientific Research Applications
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxazole ring and cyclopropane moiety contribute to its overall stability and reactivity. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: Similar structure but lacks the oxazole ring.
Cyclopropane-1,1-dicarboxylic acid: Contains a cyclopropane ring but lacks the trifluoromethyl and oxazole groups.
Oxazole derivatives: Compounds with an oxazole ring but different substituents.
Uniqueness
1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid is unique due to the combination of the trifluoromethyl group, oxazole ring, and cyclopropane carboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C8H6F3NO3 |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)4-3-5(15-12-4)7(1-2-7)6(13)14/h3H,1-2H2,(H,13,14) |
InChI Key |
UXTDYYIQCRYZSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=NO2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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